3-(Cbz-Amino)-2-fluorophenylboronic acid
Overview
Description
3-(Cbz-Amino)-2-fluorophenylboronic acid is a compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a carbobenzyloxy (Cbz) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the boronic acid moiety. One common method involves the reaction of 2-fluoroaniline with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then subjected to borylation using a suitable boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cbz-Amino)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The Cbz protecting group can be removed via catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Deprotected amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cbz-Amino)-2-fluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(Cbz-Amino)-2-fluorophenylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The Cbz-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-Amino)-2-fluorophenylboronic acid: Similar structure but with a Boc protecting group instead of Cbz.
3-(Fmoc-Amino)-2-fluorophenylboronic acid: Features an Fmoc protecting group.
3-(Alloc-Amino)-2-fluorophenylboronic acid: Contains an Alloc protecting group.
Uniqueness
3-(Cbz-Amino)-2-fluorophenylboronic acid is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
IUPAC Name |
[2-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO4/c16-13-11(15(19)20)7-4-8-12(13)17-14(18)21-9-10-5-2-1-3-6-10/h1-8,19-20H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSCKJJXWJIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-11-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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